4-Methanesulfonyl-benzamidine hydrochloride

Vue d'ensemble

Description

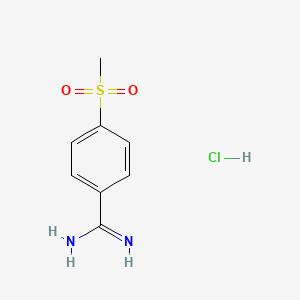

4-Methanesulfonyl-benzamidine hydrochloride is a chemical compound known for its pharmaceutical applications. It is characterized by its methanesulfonyl and benzamidine functional groups. This compound is typically a white crystalline powder and is used in various scientific research fields due to its unique properties .

Méthodes De Préparation

The synthesis of 4-Methanesulfonyl-benzamidine hydrochloride involves the reaction of 4-aminobenzamidine with methanesulfonyl chloride in the presence of a suitable base. This method ensures the formation of the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring consistency and efficiency in the production process.

Analyse Des Réactions Chimiques

4-Methanesulfonyl-benzamidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Protease Inhibition

4-Methanesulfonyl-benzamidine hydrochloride is primarily known for its ability to inhibit serine proteases, which are crucial in various biological processes including blood coagulation and fibrinolysis. Its effectiveness as a protease inhibitor has been documented in several studies:

- Thrombin and Trypsin Inhibition : The compound has been shown to selectively bind and inhibit thrombin and trypsin, which are vital enzymes in the coagulation cascade. This inhibition leads to decreased activity in coagulation assays, making it a valuable tool for studying blood coagulation mechanisms.

- Kallikrein-related Peptidase 6 (KLK6) : Recent studies have identified this compound as a potent inhibitor of KLK6, a serine protease implicated in various malignancies and neurodegenerative diseases. Its selective inhibition of KLK6 suggests potential therapeutic applications in cancer treatment .

Medicinal Chemistry

The compound's unique structure enhances its potency compared to other similar compounds. Its sulfonamide group combined with an amidine structure allows for targeted interactions with proteases, making it a candidate for drug development aimed at treating conditions associated with dysregulated protease activity .

Case Study 1: Inhibition Mechanism Analysis

A structural study utilizing X-ray crystallography has elucidated how this compound interacts with the active sites of target enzymes like thrombin. The study revealed critical insights into the binding affinities and specific interactions that contribute to its inhibitory effects. This understanding is crucial for developing more effective protease inhibitors.

Case Study 2: Therapeutic Potential in Cancer

Research exploring KLK6 inhibition by this compound demonstrated its role in reducing tumor cell migration and invasiveness in vitro. In animal models, the compound showed promise in mitigating metastasis associated with KLK6-positive tumors, suggesting potential applications in cancer therapy .

Mécanisme D'action

The mechanism of action of 4-Methanesulfonyl-benzamidine hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as serine proteases, by binding to their active sites and preventing their normal function . This inhibition can affect various biological pathways, making it a valuable tool in biochemical research.

Comparaison Avec Des Composés Similaires

4-Methanesulfonyl-benzamidine hydrochloride can be compared with other similar compounds, such as benzamidine and its derivatives. . This uniqueness makes it a more versatile compound in scientific research.

Similar compounds include:

Benzamidine: Known for its use as a reversible competitive inhibitor of trypsin and other proteases.

4-Methylbenzylsulfonyl chloride: Another compound with sulfonyl functional groups used in various chemical reactions.

Activité Biologique

4-Methanesulfonyl-benzamidine hydrochloride (MSB) is a synthetic compound recognized for its significant biological activities, particularly as a protease inhibitor. This article delves into the biological mechanisms, applications, and research findings related to MSB, providing a comprehensive overview of its role in various biochemical processes.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₁ClN₂O₂S

- Molecular Weight : Approximately 234.7 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water and various organic solvents

The compound features a sulfonyl functional group and an amidine structure, which enhance its potency as a protease inhibitor compared to other similar compounds.

MSB primarily acts by inhibiting serine proteases, enzymes critical in various biological processes, including coagulation and inflammation. It binds selectively to the active sites of these enzymes, preventing their normal function. Notable enzymes inhibited by MSB include:

- Thrombin : A key enzyme in the coagulation cascade.

- Trypsin : Involved in protein digestion and activation of other proteases.

This inhibition leads to significant effects on blood clotting and inflammatory responses, making MSB a valuable compound in therapeutic research.

1. Anticoagulant Activity

Research indicates that MSB effectively reduces thrombin activity, which is crucial for blood coagulation. By inhibiting thrombin, MSB plays a role in regulating hemostasis, potentially offering therapeutic benefits in conditions associated with excessive clotting.

2. Anti-inflammatory Effects

MSB has been studied for its potential anti-inflammatory properties. Its ability to inhibit serine proteases involved in inflammatory pathways suggests that it could be beneficial in treating inflammatory diseases.

3. Antimicrobial Properties

Some studies have explored the antimicrobial potential of MSB, indicating that it may possess activity against certain bacterial strains. This aspect is still under investigation and requires further validation through clinical studies.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticoagulant | Inhibition of thrombin and other serine proteases | |

| Anti-inflammatory | Modulation of inflammatory pathways via protease inhibition | |

| Antimicrobial | Potential activity against specific bacterial strains |

Case Studies

-

Thrombin Inhibition Study :

A study demonstrated that MSB significantly inhibited thrombin activity in vitro, leading to reduced fibrinogen conversion to fibrin. This highlights its potential use as an anticoagulant agent in clinical settings. -

Inflammation Model :

In animal models of inflammation, MSB administration resulted in decreased levels of pro-inflammatory cytokines, suggesting its role in modulating immune responses. -

Antimicrobial Assessment :

Preliminary tests indicated that MSB exhibited inhibitory effects against Staphylococcus aureus, warranting further exploration into its potential as an antimicrobial agent.

Propriétés

IUPAC Name |

4-methylsulfonylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S.ClH/c1-13(11,12)7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSUEGIXYXLCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202712 | |

| Record name | Benzamidine, p-(methylsulfonyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5434-06-0 | |

| Record name | Benzamidine, p-(methylsulfonyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5434-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5434-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamidine, p-(methylsulfonyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Methylsulfonylbenzamidine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX7Q989AYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the main finding of the research paper?

A1: The research focuses on developing a cost-effective and efficient method for synthesizing 4-Methanesulfonyl-benzamidine hydrochloride. The authors successfully synthesized the compound from 4-(methylsulfonyl)benzoic acid through a four-step reaction sequence involving SOCl2, aqueous NH3, POCl3, and NaOMe/NH4Cl. This method resulted in a final yield of 61.2% [].

Q2: What are the advantages of this new synthetic route compared to previous methods?

A2: The paper highlights three key advantages of their method: []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.